molecular formula C14H17NO2 B2459087 1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one CAS No. 2361646-32-2

1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one

Cat. No. B2459087
M. Wt: 231.295
InChI Key: RJFSOIFFZWHPJQ-UHFFFAOYSA-N
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Description

“1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a hydroxyethyl group, and a prop-2-en-1-one group. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline ring, the hydroxyethyl group, and the prop-2-en-1-one group. The quinoline ring is aromatic and relatively stable, but the other groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the quinoline ring, the hydroxyethyl group, and the prop-2-en-1-one group .

Future Directions

The study of novel quinoline derivatives is an active area of research, given the wide range of biological activities that these compounds can exhibit. Future research could explore the synthesis, characterization, and biological activity of this compound .

properties

IUPAC Name

1-[4-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(17)15-9-7-11(8-10-16)12-5-3-4-6-13(12)15/h2-6,11,16H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFSOIFFZWHPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C2=CC=CC=C21)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Hydroxyethyl)-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

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